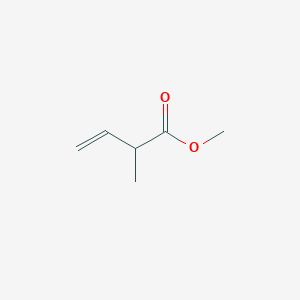

Methyl 2-methyl-3-butenoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 2-methyl-3-butenoate is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Polymerization Reactions

Methyl 2-methyl-3-butenoate undergoes free radical polymerization to form poly(this compound), a polymer utilized in coatings and adhesives. The reaction is initiated by radicals attacking the double bond, propagating through chain growth.

Conditions :

-

Initiators: Azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Temperature: Typically 60–80°C.

-

Solvents: Bulk or solution polymerization in non-polar media.

Mechanism :

-

Initiation : Radical formation via thermal decomposition of initiators.

-

Propagation : Sequential addition of monomer units to the radical site.

-

Termination : Radical recombination or disproportionation.

Key Data :

| Property | Value | Source |

|---|---|---|

| Polymer Glass Transition (T<sub>g</sub>) | ~40–60°C | |

| Solubility | Compatible with organic solvents |

Hydrogenation and Reduction

The compound can be selectively hydrogenated to methyl 2-methylbutanoate via catalytic hydrogenation.

Reaction :

CH2=C(CH3)COOCH3+H2Pd/CCH2CH(CH3)COOCH3

Conditions :

-

Catalyst: 5% Pd/C or Raney Ni.

-

Pressure: 1–3 atm H<sub>2</sub>.

-

Temperature: 25–50°C.

-

Solvent: Methanol or ethyl acetate.

Yield : >90% under optimized conditions.

Diels-Alder Cycloaddition

The conjugated dienophile participates in Diels-Alder reactions with dienes to form six-membered cyclohexene derivatives.

General Reaction :

Methyl 2-methyl-3-butenoate+Diene→Cyclohexene ester

Conditions :

-

Dienes: 1,3-butadiene, cyclopentadiene.

-

Temperature: 80–120°C (thermal activation).

-

Solvent: Toluene or DMF.

Applications : Synthesis of bicyclic intermediates for fragrances and pharmaceuticals.

Atmospheric Degradation and Radical Reactions

In the troposphere, this compound reacts with OH radicals and NO<sub>3</sub> radicals , influencing its environmental persistence.

OH Radical Reactivity

Kinetic Parameters (288–314 K):

| Parameter | Value | Source |

|---|---|---|

| Arrhenius Pre-exponential | 1.90×10−12 cm³/molecule/s | |

| Activation Energy | 834K (0.72 kcal/mol) |

Mechanism :

-

H-abstraction from the allylic position or addition to the double bond.

-

Dominant pathway depends on temperature: Addition prevails below 1700 K .

NO<sub>3</sub> Radical Reactivity

Thermal Decomposition

At elevated temperatures (>500 K), this compound undergoes pyrolysis, producing small molecules like CO , CH<sub>3</sub> , and C<sub>2</sub>H<sub>3</sub> .

Key Pathways :

-

C–O Bond Cleavage :

CH2=C(CH3)COOCH3→CH2=C(CH3)CO+CH3O -

Decarboxylation :

CH2=C(CH3)COOCH3→CH2=C(CH3)+CO2+CH3

Rate Constants :

Comparative Reaction Kinetics

A comparison with methyl 3-butenoate highlights structural influences on reactivity:

| Reaction Type | This compound | Methyl 3-butenoate | Source |

|---|---|---|---|

| OH Addition (298 K) | 3.41×10−11 cm³/molecule/s | 2.67×10−11 cm³/molecule/s | |

| H<sub>2</sub> Addition Barrier | 15 kcal/mol | 12 kcal/mol |

The methyl substitution at C2 increases steric hindrance, slightly reducing reactivity compared to unsubstituted analogues .

Propriétés

Numéro CAS |

51747-33-2 |

|---|---|

Formule moléculaire |

C6H10O2 |

Poids moléculaire |

114.14 g/mol |

Nom IUPAC |

methyl 2-methylbut-3-enoate |

InChI |

InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h4-5H,1H2,2-3H3 |

Clé InChI |

MXUWGYXCKWBYRH-UHFFFAOYSA-N |

SMILES |

CC(C=C)C(=O)OC |

SMILES canonique |

CC(C=C)C(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.